3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

Catalog No.
S15325545
CAS No.
4919-41-9
M.F
C15H11FO
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

CAS Number

4919-41-9

Product Name

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

IUPAC Name

3-(3-fluorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C15H11FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

HMPMIRDTAXRDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, also known as (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one or trans-3-Fluorochalcone, is a chemical compound with the molecular formula C15H11FOC_{15}H_{11}FO and a molecular weight of 226.25 g/mol. This compound belongs to the class of chalcones, which are characterized by a conjugated system that contributes to their biological activities. The presence of the fluorine atom in its structure enhances its electronic properties, making it a subject of interest in medicinal chemistry and material science .

Typical for chalcones. These include:

  • Aldol Condensation: This reaction can be used to form larger molecules by combining two carbonyl compounds.
  • Michael Addition: The compound can act as an electrophile in nucleophilic addition reactions.
  • Reduction Reactions: The double bond in the propene structure can be reduced to form saturated compounds.
  • Cyclization Reactions: Chalcones can undergo cyclization to form flavonoids or other heterocyclic compounds .

Research has demonstrated that 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one exhibits several biological activities, including:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties: Studies have indicated that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anxiolytic Effects: Recent studies suggest that derivatives of this compound may have anxiolytic-like effects, possibly through interactions with the GABAergic system .

The synthesis of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 3-fluorobenzaldehyde with acetophenone or other appropriate ketones under basic conditions. Common methods include:

  • Base-Catalyzed Claisen-Schmidt Condensation:
    • Reactants: 3-fluorobenzaldehyde and acetophenone.
    • Catalyst: Sodium hydroxide or potassium hydroxide.
    • Conditions: The reaction is typically carried out in ethanol at reflux temperature.
  • Microwave-Assisted Synthesis:
    • This method enhances the reaction rate and yields by using microwave irradiation to promote the condensation reaction.
  • Solvent-Free Conditions:
    • Recent advancements allow for solvent-free synthesis, which is more environmentally friendly and economical .

The applications of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in treating cancer and anxiety disorders.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Agriculture: Chalcone derivatives are explored for their potential as agrochemicals due to their antifungal and antibacterial properties .

Interaction studies involving 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one focus on its mechanisms of action at the molecular level:

  • GABA Receptor Interaction: Research indicates that certain derivatives may enhance GABA receptor activity, contributing to their anxiolytic effects.
  • Enzyme Inhibition: Studies have explored the inhibition of specific enzymes relevant in cancer metabolism, suggesting a pathway for anticancer activity .

Several compounds share structural similarities with 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one1608-51-11.00Substituted with para-fluoro group
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one22966-25-21.00Different positional isomer
(E)-3-(4-Fluorophenyl)-1-(p-tolyl)prop-2-en-1-one13565-38-31.00Contains a para-tolyl group
1-(4-Fluorophenyl)-5-phenylpenta-2,4-dien-1-one99646-84-10.95Extended conjugated system
1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione25650-13-90.90Dione structure with two fluorinated phenyls

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one within this class of compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.079393132 g/mol

Monoisotopic Mass

226.079393132 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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